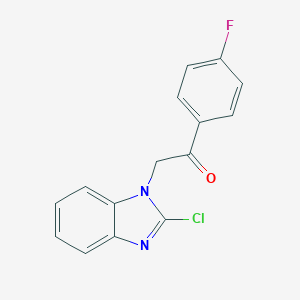
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical properties and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone is not completely understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are essential for the growth and replication of cancer cells. This inhibition ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone in lab experiments is its high potency and specificity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone. One potential direction is the development of new methods for synthesizing this compound, which could improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in the treatment of various diseases. Finally, there is a need for more studies to investigate the safety and efficacy of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone in animal models and clinical trials.
Métodos De Síntesis
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone can be synthesized using various methods. One of the most common methods involves the reaction of 4-fluoroacetophenone with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction yields 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone as a white solid with a high yield.
Aplicaciones Científicas De Investigación
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone has numerous scientific research applications. It has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its antifungal, antibacterial, and antiviral properties. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C15H10ClFN2O |
|---|---|
Peso molecular |
288.7 g/mol |
Nombre IUPAC |
2-(2-chlorobenzimidazol-1-yl)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C15H10ClFN2O/c16-15-18-12-3-1-2-4-13(12)19(15)9-14(20)10-5-7-11(17)8-6-10/h1-8H,9H2 |
Clave InChI |
FVKNHBCYCUPOBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)F)Cl |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277370.png)
![N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B277371.png)


![N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277379.png)
![N-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277383.png)
![N-(4-bromo-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277385.png)
![N-(4-bromo-2-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277386.png)
![N-(3-chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277388.png)
![N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277390.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B277392.png)
![N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277393.png)
![N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277394.png)
![N-(4-bromo-2-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277395.png)